molecular formula C13H11N5O B2693255 2-(5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl)pyrazine CAS No. 159053-06-2

2-(5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl)pyrazine

Cat. No.: B2693255
CAS No.: 159053-06-2
M. Wt: 253.265
InChI Key: CUMDWKLBWFOKOO-UHFFFAOYSA-N
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Description

2-(5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl)pyrazine is a heterocyclic compound that features both a pyrazine ring and a triazole ring The presence of these two nitrogen-containing rings makes it an interesting compound for various chemical and biological applications

Future Directions

Pyrazine derivatives are a focus of ongoing research due to their diverse biological activities and potential therapeutic applications. Future research may explore the synthesis of new pyrazine derivatives, their biological activities, and potential applications in medicine and other fields .

Chemical Reactions Analysis

Types of Reactions

2-(5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl)pyrazine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The triazole and pyrazine rings can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while substitution reactions could yield a variety of functionalized derivatives.

Mechanism of Action

The mechanism of action of 2-(5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl)pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular targets would depend on the specific application being investigated .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-methoxyphenyl)-1H-indole
  • 5-(4-methoxyphenyl)-1H-imidazole
  • 1-[5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-yl]piperazine

Uniqueness

2-(5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl)pyrazine is unique due to the combination of the pyrazine and triazole rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O/c1-19-10-4-2-9(3-5-10)12-16-13(18-17-12)11-8-14-6-7-15-11/h2-8H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMDWKLBWFOKOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=N2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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